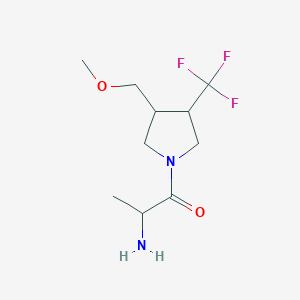
2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (AMP-TFMP) is a synthetic compound that has been widely studied in the scientific community due to its various applications in medical, biochemical and physiological research. It is a small molecule that is structurally similar to other amino acids, making it an ideal candidate for a variety of experiments. The synthesis of AMP-TFMP is relatively straightforward and can be achieved through a variety of methods, making it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
Arylmethylidenefuranones and Heterocyclic Compounds
Research on arylmethylidenefuranones and reactions with C- and N-nucleophiles has shown that these compounds can lead to a wide range of cyclic and heterocyclic compounds, including amides, pyrrolones, and benzofurans, among others. The reaction outcomes depend on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions, indicating potential pathways for synthesizing related compounds for various applications (Kamneva et al., 2018).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its further processing into a variety of chemicals and materials, including polymers and fuels, showcases the potential of utilizing biomass for sustainable chemical production. This area of research is directly relevant to exploring new applications for furan-based compounds, highlighting their role as sustainable feedstocks (Chernyshev et al., 2017).
Pyrrolidine in Drug Discovery
The review on pyrrolidine in drug discovery emphasizes the versatility of the pyrrolidine scaffold for developing biologically active compounds. Given the structural similarity, the research into pyrrolidine derivatives, including their bioactive molecules and selectivity, provides insights into how similar structures might be used in medicinal chemistry for targeting various diseases (Li Petri et al., 2021).
Amino-1,2,4-triazoles in Organic Synthesis
The industrial use of amino-1,2,4-triazoles as raw materials for the synthesis of pharmaceuticals, pesticides, and other chemicals underscores the importance of nitrogen-containing heterocycles in fine chemical synthesis. This review suggests potential areas of application for related nitrogen-containing compounds in the synthesis of bioactive molecules and functional materials (Nazarov et al., 2021).
Propriétés
IUPAC Name |
2-amino-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-6(14)9(16)15-3-7(5-17-2)8(4-15)10(11,12)13/h6-8H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITAJJMGALTZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(F)(F)F)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
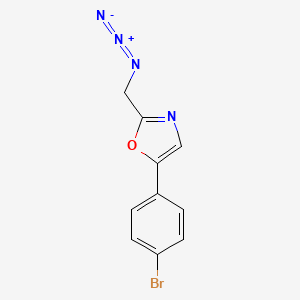

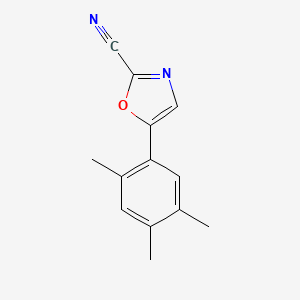


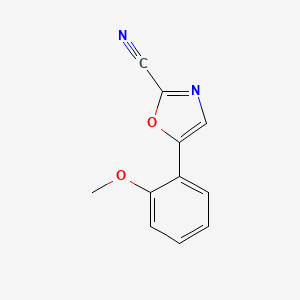

![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
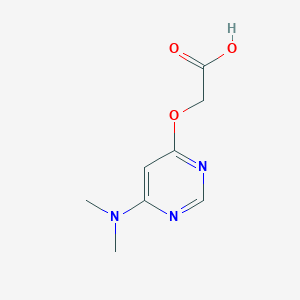


![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)